N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide, also known as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. DIBO is a synthetic compound that was first synthesized in 2005 by researchers at the University of Bath in the UK. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of DIBO.
Applications De Recherche Scientifique
Synthesis and Anticonvulsant Evaluation
A series of novel derivatives have been synthesized, incorporating essential amino acids with GABA–phthalimide moieties, aimed at exploring anticonvulsant candidates. These compounds have shown promising results in initial screenings using maximal electroshock and subcutaneous Pentylenetetrazole tests in mice, indicating their potential as anticonvulsant agents (Ahuja, Husain, & Siddiqui, 2014). Similarly, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides have demonstrated broad spectra of activity across preclinical seizure models, offering insights into the design of new antiepileptic drugs (Kamiński et al., 2015).
Cancer Research and Chemoprevention
Research into novel compounds for cancer treatment and prevention is ongoing. Studies include the synthesis and cytotoxic evaluation of acyl derivatives with potential intercalation ability, showing efficacy in cell lines resistant to doxorubicin treatment. These findings indicate a direction for the development of new therapeutic agents with minimized side effects (Gomez-Monterrey et al., 2011).
Enzymatic Inhibition and Therapeutic Potential
Compounds related to N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide have been evaluated for their inhibitory potential against various enzymes, such as tyrosinase, which is crucial in the development of depigmentation drugs. These studies suggest the therapeutic potential of these compounds in treating conditions like hyperpigmentation, with minimal toxicity observed in hemolytic activity profiles (Raza et al., 2019).
Propriétés
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-3-24(4-2)31(29,30)17-13-11-16(12-14-17)23-20(26)10-7-15-25-21(27)18-8-5-6-9-19(18)22(25)28/h5-6,8-9,11-14H,3-4,7,10,15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJIVXKTQZDSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.